2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
Description
2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a fused pyran and pyrazole ring system. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)6-4-1-2-12-3-5(4)8-9-6/h1-3H2,(H,8,9)(H,10,11) |
InChI Key |
ARFBZTZJKCOQHK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1C(=NN2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid can be achieved through various methods. One common approach involves the annulation of the pyran ring onto a pre-formed pyrazole core. This can be done using multicomponent reactions that involve the condensation of aldehydes, hydrazines, and β-ketoesters under reflux conditions . Another method employs the intramolecular nitrile oxide cycloaddition (INOC) reaction, which is a key step in forming the fused ring system .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Key Chemical Reactions
The compound exhibits distinct reactivity due to its carboxylic acid group and nitrogen-rich heterocyclic structure:
1. Decarboxylation
-
Mechanism : Loss of CO₂ via thermal or catalytic conditions, converting the carboxylic acid into a ketone or other derivatives.
-
Conditions : Typically requires elevated temperatures or acid/base catalysis.
2. Esterification
-
Mechanism : Reaction with alcohols to form esters, facilitated by acid catalysts (e.g., HCl, H₂SO₄).
-
Applications : Useful for synthesizing bioactive derivatives with improved solubility.
3. Amide Formation
-
Mechanism : Conversion of the carboxylic acid to amides via reaction with amines using coupling agents (e.g., EDC, DCC).
-
Significance : Enhances stability and potential for targeted drug delivery.
4. Electrophilic Substitution
General Approaches
Synthesis typically involves multi-step organic reactions combining pyrazole derivatives and pyran systems:
-
Catalysts : Bases (e.g., piperidine, Et₃N) or acids (e.g., HCl) to facilitate cyclization.
-
Conditions : Controlled temperature and solvent selection (e.g., ethanol, THF) to optimize yield and purity.
| Method | Key Features | Advantages |
|---|---|---|
| Multi-step synthesis | Combines pyrazole precursors with pyran fragments under catalytic conditions | High precision in product formation |
| One-pot synthesis | Simultaneous assembly of pyrazole and pyran rings in a single vessel | Reduced reaction time, cost-effective |
Reaction Mechanism Insights
For pyrano-pyrazole derivatives, mechanisms often involve:
-
Condensation : Formation of intermediates via nucleophilic attack (e.g., malononitrile reacting with β-ketoesters) .
-
Cyclization : Ring closure under catalytic conditions, driven by Lewis acids like InCl₃ .
-
Tautomerization : Stabilization of the final product through proton transfer .
Comparison of Functional Group Reactivity
| Functional Group | Reactivity | Example Reaction |
|---|---|---|
| Carboxylic acid | Esterification, decarboxylation | Reaction with ethanol to form ester |
| Pyrazole nitrogen | Electrophilic substitution, alkylation | Potential for targeted modifications |
| Oxygen in pyran ring | Nucleophilic attack, oxidation | Limited reactivity under mild conditions |
Scientific Research Applications
2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways . The exact pathways and targets can vary depending on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Pyrano[2,3-c]pyrazole: Known for its antimicrobial and anticancer properties.
Pyrano[4,3-c]pyrazole: Studied for its potential use in neurodegenerative disease research.
Cyclocoumarol: An anticoagulant with a similar fused ring structure.
Uniqueness: 2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which can be further modified to enhance its biological activity and chemical reactivity. This makes it a versatile compound in both research and industrial applications.
Biological Activity
2H,4H,5H,7H-Pyrano[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.
- Chemical Formula : C8H10N2O3
- Molecular Weight : 182.18 g/mol
- IUPAC Name : 2-methyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxylic acid
- CAS Number : 1524826-39-8
Antibacterial Activity
Research indicates that derivatives of pyrano[3,4-c]pyrazole exhibit significant antibacterial properties. For instance, certain derivatives have shown effective inhibition against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL . This suggests that modifications in the functional groups of the pyrano[3,4-c]pyrazole structure can enhance antibacterial efficacy.
Antifungal Activity
The compound has also demonstrated antifungal activity against various pathogens. A study reported that certain derivatives inhibited the growth of Fusarium oxysporum and C. mandshurica, with activity percentages reaching up to 50% . The structure of these derivatives plays a crucial role in their effectiveness against fungal strains.
Anti-inflammatory Activity
Pyrano[3,4-c]pyrazole derivatives are noted for their anti-inflammatory properties. They have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Activity
Some studies have highlighted the potential of pyrano[3,4-c]pyrazole derivatives as anticancer agents. They exhibit inhibitory activity against key targets like BRAF(V600E), which is implicated in several cancers. The structure-activity relationship indicates that specific modifications can enhance their potency against cancer cell lines .
Synthesis Methods
The synthesis of 2H,4H,5H,7H-pyrano[3,4-c]pyrazole derivatives typically involves multi-component reactions. One efficient method includes the condensation of hydrazine with appropriate carbonyl compounds followed by cyclization reactions to form the pyrano-pyrazole core. Recent advancements have introduced greener synthetic routes that improve yield and reduce environmental impact .
Case Studies
Q & A
Q. What mechanistic insights exist for its role in enzyme inhibition?
- Methodology :
- Kinetic assays : Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive).
- Docking simulations : AutoDock Vina to model binding poses with target enzymes (e.g., cyclin-dependent kinases).
- Isothermal titration calorimetry (ITC) : Measure binding affinity (K) and thermodynamic parameters .
Key Considerations for Experimental Design
- Reproducibility : Document solvent purity, catalyst batches, and humidity levels during synthesis.
- Data Validation : Use triplicate measurements for biological assays and cross-validate spectral data with independent techniques (e.g., FTIR vs. Raman).
- Safety Protocols : Adhere to P201/P210 guidelines for handling reactive intermediates and high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
